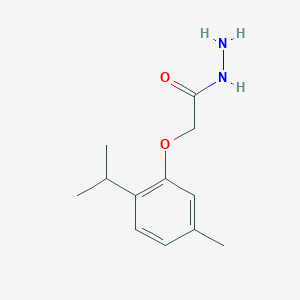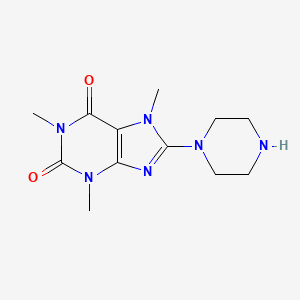
2-(2-Isopropyl-5-methylphenoxy)acetohydrazide
Vue d'ensemble
Description
The compound of interest, 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide, is related to a class of compounds known as 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues. These compounds have been synthesized and characterized for their potential therapeutic applications, particularly in the treatment of leishmaniasis, a parasitic disease. The analogues were characterized using various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry, to confirm their structures and evaluate their biological activity .
Synthesis Analysis
The synthesis of related compounds, specifically 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, involves a series of chemical reactions to attach different aryl groups to the acetohydrazide moiety. These compounds were synthesized in the search for new antileishmanial agents. The synthesis process is carefully characterized by spectroscopic techniques to ensure the correct structures are obtained .
Molecular Structure Analysis
While the specific molecular structure of 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide is not detailed in the provided papers, the related structures of phenylpropenoic acid derivatives have been confirmed by NMR spectroscopy and X-ray crystallography. These techniques are crucial for determining the configuration and conformation of the synthesized compounds, which is essential for understanding their chemical behavior and biological activity .
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including basic hydrolysis and treatment with acetic acid, leading to the formation of different phenylpropenoic acid derivatives. These reactions are indicative of the reactivity of the azlactone and acetohydrazide groups present in these molecules. The ability to undergo multiple reactions is a key feature of these compounds, which can be exploited for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of different substituents on the phenoxy ring, such as isopropyl and methyl groups, can influence properties like solubility, melting point, and reactivity. The antileishmanial activity of these compounds, as well as their cytotoxicity, is a critical aspect of their chemical properties. For instance, one of the analogues demonstrated significant antileishmanial activity with low cytotoxicity, highlighting the potential for therapeutic use .
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Applications
One significant application of 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide derivatives is in the field of pain and inflammation management. A study by Dewangan et al. (2015) synthesized and evaluated various derivatives for their analgesic and anti-inflammatory activities. They found that certain derivatives exhibited potent effects, indicating potential for development in this area (Dewangan et al., 2015).
Nonlinear Optical Properties
Another research application lies in the exploration of nonlinear optical properties. Naseema et al. (2010) synthesized hydrazones using a compound structurally related to 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide, discovering their potential as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Antimicrobial and Antifungal Activities
Research by Fuloria et al. (2009) and others have explored the antimicrobial and antifungal capabilities of derivatives of 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide. These studies provide insights into the potential use of these compounds in combating various bacterial and fungal infections (Fuloria et al., 2009).
Anticancer Activities
Compounds based on 2-(2-Isopropyl-5-methylphenoxy)acetohydrazide have also been investigated for their potential anticancer properties. Şenkardeş et al. (2021) synthesized derivatives that showed promising growth inhibition against various cancer cell lines, indicating a potential avenue for cancer treatment research (Şenkardeş et al., 2021).
Antileishmanial Activity
Ahsan et al. (2016) conducted a study on the antileishmanial activity of analogues derived from 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide. Their findings highlight the potential of these compounds in treating leishmaniasis, a tropical disease caused by parasitic protozoans (Ahsan et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)10-5-4-9(3)6-11(10)16-7-12(15)14-13/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNCMHHVTBHQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352512 | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75843-51-5 | |
| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75843-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)








![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)
